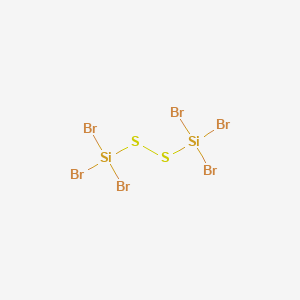
Disulfanediylbis(tribromosilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfanediylbis(tribromosilane) is a chemical compound with the molecular formula Br3SiSSiBr3 It is characterized by the presence of two silicon atoms bonded to three bromine atoms each, connected by a disulfide (S-S) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disulfanediylbis(tribromosilane) typically involves the reaction of tribromosilane with a disulfide compound. One common method is the reaction of tribromosilane with disulfanediyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Disulfanediylbis(tribromosilane) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Disulfanediylbis(tribromosilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of silane derivatives.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or iodine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane compounds.
Scientific Research Applications
Disulfanediylbis(tribromosilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of silicon-containing compounds and materials.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies.
Industry: Used in the production of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism by which Disulfanediylbis(tribromosilane) exerts its effects involves the reactivity of the silicon-bromine and disulfide bonds. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and structures. The pathways involved in these reactions are influenced by the specific conditions and reagents used.
Comparison with Similar Compounds
Tribromosilane (Br3SiH): A simpler compound with a single silicon atom bonded to three bromine atoms.
Disilane (Si2H6): Contains a silicon-silicon bond but lacks the disulfide bridge.
Hexabromodisilane (Br3SiSiBr3): Similar structure but without the disulfide linkage.
Uniqueness: Disulfanediylbis(tribromosilane) is unique due to the presence of both silicon-bromine bonds and a disulfide bridge, which imparts distinct chemical properties and reactivity compared to other silicon compounds. This combination of features makes it valuable for specialized applications in various fields.
Properties
CAS No. |
62593-22-0 |
|---|---|
Molecular Formula |
Br6S2Si2 |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
tribromo-(tribromosilyldisulfanyl)silane |
InChI |
InChI=1S/Br6S2Si2/c1-9(2,3)7-8-10(4,5)6 |
InChI Key |
JGNWRIPBHNUGNT-UHFFFAOYSA-N |
Canonical SMILES |
[Si](SS[Si](Br)(Br)Br)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















